Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate
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Overview
Description
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate: is an organic compound with the molecular formula C16H17NO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a methylsulfonyl and phenyl group. This compound is known for its applications in organic synthesis and potential biological activities.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through its sulfonyl and amino groups, which are common functional groups involved in protein binding .
Pharmacokinetics
The presence of the methyl and sulfonyl groups may influence its absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Esterification: The carboxyl group of 4-aminobenzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate.
Sulfonylation: The amino group of methyl 4-aminobenzoate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Aminomethylation: Finally, the sulfonylated intermediate is reacted with benzyl chloride to introduce the phenyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives by reducing the sulfonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate.
Methyl 4-{[(phenylsulfonyl)amino]methyl}benzoate: Similar structure but lacks the methyl group on the sulfonyl moiety.
Methyl 4-{[(methylsulfonyl)amino]methyl}benzoate: Similar structure but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both methylsulfonyl and phenyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential biological activities compared to its analogs.
Biological Activity
Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate, also known as compound CID 958212, is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate
- Molecular Formula : C16H17NO4S
- Molecular Weight : 335.37 g/mol
- CAS Number : 958212
The compound features a benzoate structure with a methylsulfonyl group and a phenylamino moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms of action:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colorectal cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation.
The anticancer activity is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G0/G1 phase.
- Induction of Apoptosis : It promotes apoptosis through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation.
- Targeting Specific Enzymes : Preliminary studies suggest it may inhibit key enzymes involved in cancer metabolism, such as COX-2, which is often overexpressed in tumors.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens:
- Tested Pathogens : Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
- Results : The compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MICs) suggesting potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methylsulfonyl group or the phenyl ring can significantly alter its potency and selectivity:
Modification | Effect on Activity |
---|---|
Addition of halogens on the phenyl ring | Increased anticancer potency |
Alteration of the methylsulfonyl group | Enhanced antimicrobial effects |
Case Studies
- In Vitro Evaluation :
- A study assessed the compound's efficacy in inhibiting growth in HeLa cells using the MTT assay. Results indicated a dose-dependent response with significant reductions in viability at higher concentrations.
- In Vivo Studies :
- Animal models demonstrated that administration of this compound led to tumor size reduction in xenograft models, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
methyl 4-[(N-methylsulfonylanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMKFBCJZOWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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